molecular formula C17H12Cl2N2O2S B2874005 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 476285-33-3

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No. B2874005
CAS RN: 476285-33-3
M. Wt: 379.26
InChI Key: WWBJMBDVYDNAMH-UHFFFAOYSA-N
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Description

The compound “N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . Thiazole derivatives are known to have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the attachment of the phenoxyacetamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the phenoxyacetamide group would likely have significant effects on the compound’s overall structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The thiazole ring and the phenoxyacetamide group could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has focused on the synthesis of new derivatives by reactions of related compounds with substituted phenols, aiming to evaluate their pharmacological properties, particularly their analgesic and anti-inflammatory activities. For instance, Kumar and Mishra (2020) synthesized eight new diphenylamine derivatives, including compounds closely related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, and evaluated their toxicity profiles and biological activities, finding potential for treating pain and inflammation (Kumar & Mishra, 2020).

Molecular Docking and Quantum Chemical Calculations

Studies have also utilized molecular docking and quantum chemical calculations to understand the structural and electronic properties of such compounds. For example, Viji et al. (2020) conducted a study on similar thiazolyl phenol derivatives, providing insights into their molecular structure, vibrational spectra, and potential biological effects based on molecular docking results (Viji et al., 2020).

Insecticidal Agents

The synthesis of novel phenoxyacetamide derivatives, including structures akin to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, has been explored for potential insecticidal properties. Rashid et al. (2021) synthesized a series of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis, with some compounds showing excellent results (Rashid et al., 2021).

Environmental Studies

Compounds related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide have been studied in environmental contexts as well. For example, Tang and Huang (1995) investigated the photocatalyzed oxidation pathways of 2,4-dichlorophenol by CdS in aqueous solutions, shedding light on the environmental degradation of related compounds (Tang & Huang, 1995).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential applications, and environmental impact. It could also involve the development of new synthesis methods or the exploration of its potential use in various industrial applications .

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c18-13-7-6-11(8-14(13)19)15-10-24-17(20-15)21-16(22)9-23-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBJMBDVYDNAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

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